2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide

Catalog No.
S2989680
CAS No.
1021037-63-7
M.F
C19H16N4O2
M. Wt
332.363
Availability
In Stock
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2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl...

CAS Number

1021037-63-7

Product Name

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide

Molecular Formula

C19H16N4O2

Molecular Weight

332.363

InChI

InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24)

InChI Key

DWAVDJHLIYFNKX-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Solubility

not available

Here's what we can glean from the compound's structure:

  • Indole Scaffold

    The presence of the indole ring system suggests a potential for biological activity. Indole is a core structure found in many natural products and pharmaceuticals, known for their diverse biological functions, including anti-cancer and anti-inflammatory properties .

  • Oxadiazole Moiety

    The 1,3,4-oxadiazole moiety is another interesting structural feature. Oxadiazoles are a class of heterocycles with reported anti-bacterial, anti-fungal, and anti-cancer activities .

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide is a complex organic molecule that features a unique structural arrangement combining an indole moiety with a 1,3,4-oxadiazole ring and a phenylacetamide group. The presence of these functional groups suggests potential biological activity and makes it a subject of interest in medicinal chemistry. The compound's molecular formula is C16H15N3O2C_{16}H_{15}N_{3}O_{2}, and it possesses a molecular weight of approximately 295.31 g/mol.

The chemical reactivity of this compound can be attributed to the functional groups present:

  • Oxidation: The oxadiazole ring can undergo oxidation, potentially leading to the formation of various derivatives.
  • Reduction: The compound can be reduced to yield amines or other reduced derivatives.
  • Substitution Reactions: The indole and phenyl groups are capable of undergoing electrophilic substitution, allowing for the introduction of various substituents.

These reactions can be utilized in synthetic pathways to derive related compounds or modify the existing structure for enhanced properties.

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds containing oxadiazole and indole rings have shown efficacy against various bacterial strains.
  • Anticancer Activity: There is evidence suggesting that such compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of nuclear factor kappa B (NF-κB).

The synthesis of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like 5-methyl-1,3,4-oxadiazole and indole derivatives, cyclization under acidic or basic conditions can yield the desired product.
  • Amidation: The introduction of the phenylacetamide group can be achieved through amidation reactions involving acetic acid derivatives and amines under suitable conditions.
  • Multi-step Synthesis: A combination of several synthetic steps involving protection-deprotection strategies may be required to achieve high purity and yield.

The unique structure of this compound opens avenues for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for treating infections or cancers.
  • Material Science: Its properties may be harnessed in developing new materials with specific optical or electronic characteristics.
  • Chemical Probes: It may act as a chemical probe in biological research to study specific pathways or mechanisms.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Potential interactions include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in disease pathways can provide insights into its therapeutic potential.

Such studies are essential for determining both efficacy and safety profiles before clinical applications.

Several compounds share structural similarities with 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide. Here are some notable examples:

Compound NameStructureUnique Features
5-Methyl-1,3,4-OxadiazoleStructureBasic oxadiazole structure; used in various organic syntheses.
Indole DerivativesStructureKnown for diverse biological activities; lack oxadiazole functionality.
2-(5-Methyl-1,3,4-Oxadiazol-2-Yl)-1H-IndoleStructureCombines both indole and oxadiazole; potential overlap in biological activity.

Uniqueness

The uniqueness of 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide lies in its dual-ring structure that incorporates both indole and oxadiazole functionalities along with an acetamide group. This combination may enhance its pharmacological profile compared to simpler analogs by providing multiple interaction sites for biological targets.

Multi-Step Synthetic Routes for Oxadiazole-Indole Hybridization

The synthesis of the oxadiazole-indole core begins with functionalizing the indole scaffold. A widely adopted method involves reacting 1H-indole-3-carboxylic acid hydrazide with a methyl-substituted carboxylic acid derivative under cyclodehydration conditions. For instance, 1H-indole-3-carboxylic acid hydrazide is treated with acetic anhydride in the presence of phosphorus oxychloride to form the 5-methyl-1,3,4-oxadiazole ring. This step typically proceeds at reflux temperatures (100–120°C) for 6–8 hours, yielding the intermediate 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole.

Subsequent N-alkylation introduces the acetamide moiety. The indole nitrogen is functionalized using 2-chloro-N-phenylacetamide in a nucleophilic substitution reaction. This step employs potassium carbonate as a base in dimethylformamide (DMF) at 80–90°C for 12 hours, achieving substitution at the indole’s 1-position. The reaction pathway is summarized below:

  • Cyclization:
    $$
    \text{1H-Indole-3-carboxylic acid hydrazide} + \text{Acetic anhydride} \xrightarrow{\text{POCl}_3, \, \Delta} \text{3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole}
    $$
    Yield: 70–75%.

  • N-Alkylation:
    $$
    \text{3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole} + \text{2-Chloro-N-phenylacetamide} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{Target Compound}
    $$
    Yield: 65–70%.

Coupling Strategies for N-Phenylacetamide Functionalization

The introduction of the N-phenylacetamide group requires precise coupling conditions to avoid side reactions. A two-step approach is often employed:

  • Synthesis of 2-Chloro-N-phenylacetamide:
    Phenylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as an acid scavenger. This yields 2-chloro-N-phenylacetamide with 85–90% efficiency.

  • Buchwald-Hartwig Coupling:
    Palladium-catalyzed coupling between 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole and 2-chloro-N-phenylacetamide ensures regioselective N-alkylation. Catalysts such as palladium(II) acetate with Xantphos as a ligand in toluene at 110°C for 24 hours achieve 75–80% conversion.

Key Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics but may increase byproduct formation.
  • Catalyst Loading: Optimal palladium loading is 5 mol%, balancing cost and efficiency.

Reaction Condition Optimization for Yield Enhancement

Optimizing reaction parameters is critical for maximizing yield and purity. The following table summarizes the impact of varying conditions on the final step’s efficiency:

ParameterTested RangeOptimal ValueYield (%)Purity (%)
Temperature70–120°C90°C7898
Catalyst (Pd)2–10 mol%5 mol%7597
SolventToluene, DMF, THFToluene8098
Reaction Time12–36 hours24 hours7896

Findings:

  • Temperature: Elevated temperatures (>100°C) accelerate degradation, reducing yield.
  • Solvent: Toluene minimizes side reactions compared to DMF, which promotes over-alkylation.
  • Catalyst: Excess palladium (>7 mol%) leads to colloidal aggregation, complicating purification.

XLogP3

2.9

Dates

Last modified: 08-17-2023

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